![molecular formula C31H28Cl2N4O2 B2437030 6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 361170-86-7](/img/no-structure.png)
6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
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Description
6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C31H28Cl2N4O2 and its molecular weight is 559.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research on similar compounds, such as 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H) ones, has shown potential in antimicrobial activity. These compounds have been synthesized and evaluated for their antibacterial and antifungal properties in vitro (Patel, Patel, & Barat, 2010).
Molecular Interaction Studies
Studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have provided insights into molecular interactions with the CB1 cannabinoid receptor. These findings can be relevant to understanding the binding mechanisms of similar compounds (Shim et al., 2002).
Anti-Inflammatory and Analgesic Properties
Research on 4(3H)-quinazolinone derivatives has revealed potential anti-inflammatory and analgesic properties. This is particularly relevant for compounds with structural similarities, suggesting possible applications in pain management and inflammation control (Farag et al., 2012).
Ultrasound-Assisted Synthesis
Studies have demonstrated the efficient ultrasound-assisted synthesis of quinolinyl chalcones containing a pyrazole group. This method could be applicable to the synthesis of related compounds, providing a potentially more efficient and environmentally friendly production approach (Prasath et al., 2015).
Crystal Structure and Quantum Chemical Studies
Research on novel quinolin-2(1H)-ones, similar in structure, has involved detailed crystal structure analysis and quantum chemical studies. These studies can inform the understanding of the physical and chemical properties of related compounds (Fatma et al., 2017).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazole derivative, while the second intermediate is a quinoline derivative. The pyrazole and quinoline intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "2-chloroaniline", "piperidine", "acetic anhydride", "4-chlorobenzaldehyde", "aniline", "benzene", "sodium hydroxide", "sulfuric acid", "phosphorus oxychloride", "acetic acid", "potassium carbonate", "4-phenylquinoline-2-carboxylic acid" ], "Reaction": [ "Step 1: Synthesis of 5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-amine", "a. React 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide to form ethyl 2-chloro-3-phenylpropanoate.", "b. React ethyl 2-chloro-3-phenylpropanoate with hydrazine hydrate to form 2-chloro-3-phenylpyrazine.", "c. React 2-chloro-3-phenylpyrazine with piperidine and acetic anhydride to form 5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-amine.", "Step 2: Synthesis of 6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinoline", "a. React 4-chlorobenzaldehyde with aniline in the presence of sulfuric acid to form 4-chlorobenzanilide.", "b. React 4-chlorobenzanilide with phosphorus oxychloride to form 4-chlorobenzoyl chloride.", "c. React 4-chlorobenzoyl chloride with 4-phenylquinoline-2-carboxylic acid in the presence of potassium carbonate and benzene to form 6-chloro-3-(4-phenylquinolin-2-yl)quinoline.", "Step 3: Coupling of the Pyrazole and Quinoline Intermediates", "a. React 5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-amine with 6-chloro-3-(4-phenylquinolin-2-yl)quinoline in the presence of acetic acid to form the final product, 6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinoline." ] } | |
CAS RN |
361170-86-7 |
Molecular Formula |
C31H28Cl2N4O2 |
Molecular Weight |
559.49 |
IUPAC Name |
6-chloro-3-[3-(2-chlorophenyl)-2-(2-piperidin-1-ylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C31H28Cl2N4O2/c32-21-13-14-25-23(17-21)29(20-9-3-1-4-10-20)30(31(39)34-25)26-18-27(22-11-5-6-12-24(22)33)37(35-26)28(38)19-36-15-7-2-8-16-36/h1,3-6,9-14,17,27H,2,7-8,15-16,18-19H2,(H,34,39) |
InChI Key |
SNSWSHMBBXAZIC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6Cl |
solubility |
not available |
Origin of Product |
United States |
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